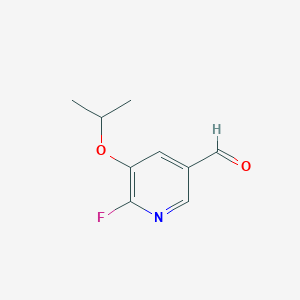

6-Fluoro-5-isopropoxynicotinaldehyde

Übersicht

Beschreibung

6-Fluoro-5-isopropoxynicotinaldehyde is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FNO2/c1-6(2)13-8-3-7(5-12)4-11-9(8)10/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.18 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Drug Discovery

Fluorinated compounds, such as fluorinated pyrroles and benzaldehydes, have shown significant promise in drug discovery due to their unique reactivity and potential for creating bioactive molecules. For example, fluoropyrroles were efficiently synthesized from pyrrolines via electrophilic difluorination, highlighting the synthetic utility of fluorine in constructing complex molecules with potential pharmaceutical applications (Surmont et al., 2009). Similarly, novel synthesis methods have been developed for fluorine-18 labeled benzaldehydes, serving as precursors in the synthesis of radiopharmaceuticals for positron emission tomography, indicating the critical role of fluorinated aldehydes in medical diagnostics (Orlovskaja et al., 2016).

Synthesis and Biological Evaluation

The synthesis of new compounds featuring fluoro-substitutions often leads to materials with promising biological activities. For instance, new fluorobenzamides have been synthesized and evaluated as antimicrobial agents, demonstrating the impact of fluorine substitution on antimicrobial efficacy (Desai et al., 2013). Another study explored the synthesis of fluorine/phosphorus substituted systems, showing significant molluscicidal activity against snails responsible for bilharziasis diseases, further underscoring the versatility of fluorine in the development of bioactive agents (Al-Romaizan et al., 2014).

Fluorine in Chemical Synthesis

Fluorine's unique properties also find applications in chemical synthesis, enhancing the reactivity or stability of compounds. For example, the development of a fluorogenic aldehyde with a triazole moiety for monitoring the progress of aldol reactions illustrates the utility of fluorinated aldehydes in facilitating chemical reactions and analyses (Guo & Tanaka, 2009).

Safety and Hazards

The safety information for 6-Fluoro-5-isopropoxynicotinaldehyde includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

6-fluoro-5-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-6(2)13-8-3-7(5-12)4-11-9(8)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMQOUGQMITDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

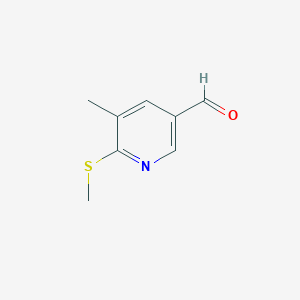

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

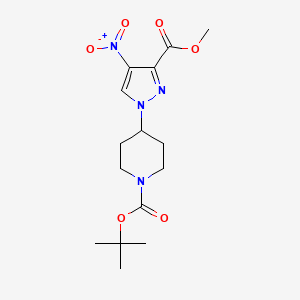

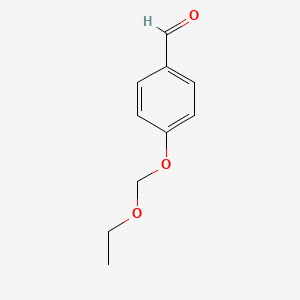

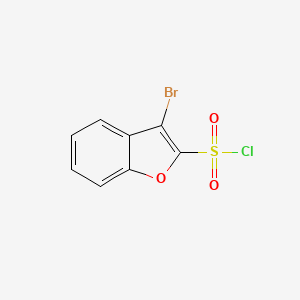

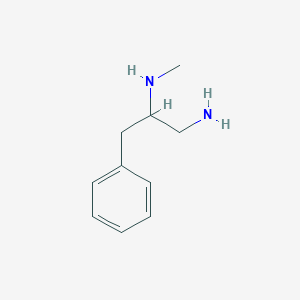

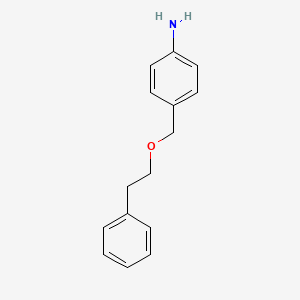

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)